4-[(4-Methylphenyl)sulfanyl]benzaldehyde
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Overview
Description
4-[(4-Methylphenyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol . This compound features a benzaldehyde moiety substituted with a 4-methylphenylsulfanyl group, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)sulfanyl]benzaldehyde typically involves the reaction of 4-methylthiophenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by purification through recrystallization . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(4-Methylphenyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]benzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4-[(4-Methylphenyl)sulfanyl]benzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biological pathways and processes. The sulfanyl group plays a crucial role in these interactions, contributing to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
4-[(4-Methylphenyl)sulfanyl]benzaldehyde can be compared with similar compounds such as:
4-Methylbenzylsulfonyl chloride: This compound features a sulfonyl chloride group instead of a sulfanyl group, leading to different reactivity and applications.
4-Methylthiobenzaldehyde: Similar in structure but lacks the phenyl group, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the benzaldehyde and sulfanyl functionalities, which provide a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXODQYDWCYSBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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